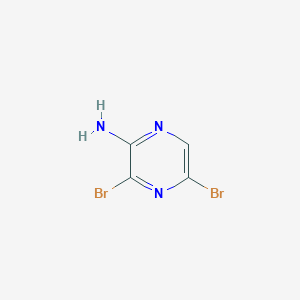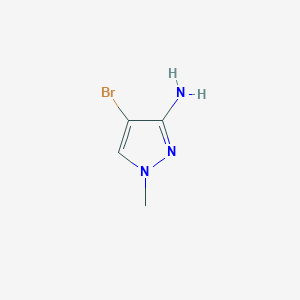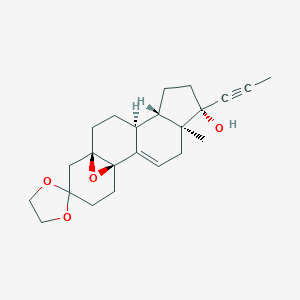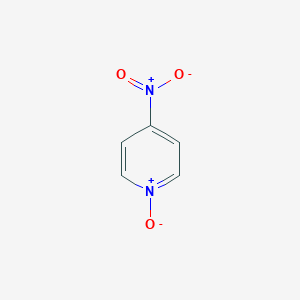
4-甲基-1-戊醇
概述
描述
科学研究应用
4-Methyl-1-pentanol has several scientific research applications:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and interactions with biological systems.
Industry: Utilized as a solvent in the production of coatings, inks, and adhesives.
作用机制
Target of Action
4-Methyl-1-pentanol, also known as Isohexanol, is a pentanol added with a methyl group . It is primarily used as a solvent and has excellent synergistic effects with PVCap . It is also a volatile aroma component of red wine, often used in the production and blending of wine .
Mode of Action
4-Methyl-1-pentanol can be used as an alcohol antagonist to antagonize the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion . This suggests that it interacts with the L1 cell adhesion molecule, a protein involved in nervous system development and function.
Biochemical Pathways
The biochemical pathways of 4-Methyl-1-pentanol involve its conversion from natural E. coli metabolites via coenzyme A (CoA)-dependent chemistry . This process involves a ten-step de novo pathway, with enzymes taken from nine different organisms .
Pharmacokinetics
Its physical properties such as boiling point (423 ± 4 k) and molecular weight (1021748 g/mol) can influence its bioavailability .
Result of Action
The primary result of 4-Methyl-1-pentanol’s action is the antagonism of the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion . This suggests that it may have potential applications in the study of conditions like fetal alcohol syndrome .
Action Environment
Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of 4-Methyl-1-pentanol. For instance, its vaporization enthalpy changes with temperature . Additionally, its long alkyl chain can inhibit the formation of strong hydrogen bonds, which may affect its intermolecular interactions .
生化分析
Biochemical Properties
4-Methyl-1-pentanol can be converted from natural E. coli metabolites via coenzyme A (CoA)-dependent chemistry . The enzymes involved in this conversion were taken from nine different organisms to form a ten-step de novo pathway
Cellular Effects
It has been used as an alcohol antagonist to antagonize the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion . This suggests that 4-Methyl-1-pentanol may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects via coenzyme A (CoA)-dependent chemistry
Metabolic Pathways
4-Methyl-1-pentanol is involved in a ten-step de novo pathway that converts natural E. coli metabolites into 4-Methyl-1-pentanol via coenzyme A (CoA)-dependent chemistry
准备方法
Synthetic Routes and Reaction Conditions
4-Methyl-1-pentanol can be synthesized through several methods:
Hydrogenation of Isoamylene: This method involves the hydrogenation of isoamylene (2-methyl-2-butene) in the presence of a catalyst such as palladium on carbon.
Condensation of Pentanal with Methanol: This reaction involves the condensation of pentanal with methanol in the presence of an acid catalyst.
Hydroxylation of Ethylene with Isoamyl Alcohol: This method involves the hydroxylation of ethylene with isoamyl alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of 4-Methyl-1-pentanol typically involves the hydrogenation of isoamylene due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature conditions in the presence of a palladium catalyst.
化学反应分析
Types of Reactions
4-Methyl-1-pentanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form 4-methylpentane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions to form esters, ethers, and halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acetic acid (CH3COOH) in the presence of sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: 4-Methylpentanoic acid.
Reduction: 4-Methylpentane.
Substitution: 4-Methylpentyl acetate.
相似化合物的比较
Similar Compounds
- 2-Methyl-5-pentanol
- 4-Methyl-2-pentanol
- 5-Methyl-1-hexanol
- 2,3-Dimethyl-2-butanol
Uniqueness
4-Methyl-1-pentanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure provides different reactivity compared to its linear counterparts, making it valuable in specific industrial and research applications.
属性
IUPAC Name |
4-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGTDULNUVNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044313 | |
| Record name | 4-Methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
1.7 [mmHg] | |
| Record name | 4-Methylpentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20060 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
626-89-1, 1320-98-5 | |
| Record name | 4-Methyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYL-1-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91492 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X796XFP7D4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6,8-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B131933.png)








![7-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B131966.png)
